molecular formula C23H19BrN4O2S B11969592 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11969592
M. Wt: 495.4 g/mol
InChI Key: BYUDIPQQZSUFBV-AFUMVMLFSA-N
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Description

4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzylidene Intermediate: This step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions.

    Cyclization to Form the Triazole Ring: The intermediate is then reacted with a hydrazine derivative to form the triazole ring.

    Introduction of the Thiol Group:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics.

    Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.

Industry

    Agriculture: These compounds can be used in the development of pesticides and herbicides.

    Pharmaceuticals: Triazole derivatives are key components in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, in antimicrobial applications, they may inhibit the synthesis of essential biomolecules in pathogens.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties, often studied for their antimicrobial and anticancer properties.

    Thiol-Containing Compounds: Compounds with thiol groups, known for their reactivity and use in various chemical reactions.

Uniqueness

4-((4-(BENZYLOXY)-3-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C23H19BrN4O2S

Molecular Weight

495.4 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H19BrN4O2S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-25-28-22(26-27-23(28)31)18-9-5-6-10-19(18)24/h2-14H,15H2,1H3,(H,27,31)/b25-14+

InChI Key

BYUDIPQQZSUFBV-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)OCC4=CC=CC=C4

Origin of Product

United States

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